molecular formula C8H5BrClF3O B1287932 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene CAS No. 886500-93-2

4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene

Cat. No. B1287932
M. Wt: 289.47 g/mol
InChI Key: LAZINNAFCZCHLJ-UHFFFAOYSA-N
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Patent
US08003648B2

Procedure details

Compound 35.2 was synthesized from (4-chloro-3-(trifluoromethoxy)phenyl)-methanol using the procedure described for the preparation of 19.2. 1H NMR (500 MHz, DMSO-d6) δ 7.74 (1 H, d, J=2.0 Hz), 7.38-7.53 (2 H, m), 4.53 (2 H, d, J=5.6 Hz)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]O)=[CH:4][C:3]=1[O:10][C:11]([F:14])([F:13])[F:12].[Br:15]C1C=C(CBr)C=CC=1OC(F)(F)F>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][Br:15])=[CH:4][C:3]=1[O:10][C:11]([F:14])([F:13])[F:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)CO)OC(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC(=C1)CBr)OC(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)CBr)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.